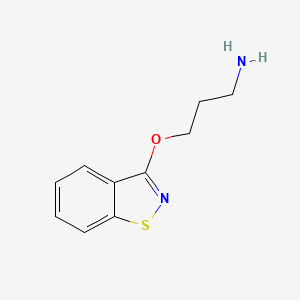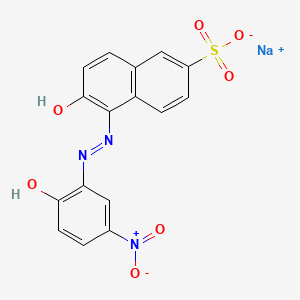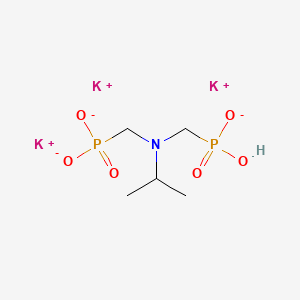
Hydrogen bis(7-hydroxy-8-((2-hydroxy-5-mesylphenyl)azo)-1-naphthyl)cobaltate(1-)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydrogen bis[N-[7-hydroxy-8-[[2-hydroxy-5-mesylphenyl]azo]-1-naphthyl]cobaltate(1-) is a complex compound with a unique structure that includes cobalt as a central metal ion coordinated with azo and hydroxy groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Hydrogen bis[N-[7-hydroxy-8-[[2-hydroxy-5-mesylphenyl]azo]-1-naphthyl]cobaltate(1-) typically involves the reaction of cobalt salts with azo compounds under controlled conditions. The process often requires:
Starting Materials: Cobalt salts (e.g., cobalt chloride), azo compounds (e.g., 2-hydroxy-5-mesylphenyl azo derivatives), and naphthyl derivatives.
Reaction Conditions: The reaction is usually carried out in an aqueous or organic solvent at elevated temperatures to facilitate the formation of the complex.
Purification: The product is purified through crystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the required purity levels for commercial applications .
化学反応の分析
Types of Reactions
Hydrogen bis[N-[7-hydroxy-8-[[2-hydroxy-5-mesylphenyl]azo]-1-naphthyl]cobaltate(1-) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of cobalt.
Reduction: Reduction reactions can lead to the formation of lower oxidation states of cobalt.
Substitution: The azo and hydroxy groups can participate in substitution reactions with other nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, hydrazine.
Solvents: Water, ethanol, acetone.
Conditions: Reactions are typically carried out at room temperature or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cobalt(III) complexes, while reduction may produce cobalt(II) complexes .
科学的研究の応用
Hydrogen bis[N-[7-hydroxy-8-[[2-hydroxy-5-mesylphenyl]azo]-1-naphthyl]cobaltate(1-) has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions due to its ability to facilitate electron transfer processes.
Biology: Investigated for its potential role in biological systems, particularly in enzyme mimetics and as a probe for studying metal-protein interactions.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent due to its ability to interact with DNA and proteins.
Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.
作用機序
The mechanism of action of Hydrogen bis[N-[7-hydroxy-8-[[2-hydroxy-5-mesylphenyl]azo]-1-naphthyl]cobaltate(1-) involves its interaction with molecular targets such as DNA, proteins, and enzymes. The compound can bind to these targets through coordination bonds, hydrogen bonding, and van der Waals interactions. This binding can lead to changes in the structure and function of the target molecules, resulting in various biological effects .
類似化合物との比較
Similar Compounds
- Hydrogen bis(7-hydroxy-8-((2-hydroxy-5-mesylphenyl)azo)-1-naphthyl)cobaltate(1-)
- Hydrogen bis[N-[7-hydroxy-8-[[2-hydroxy-5-(N-methylsulphamoyl)phenyl]azo]-1-naphthyl]acetamidato(2-)]cobaltate(1-)
Uniqueness
Hydrogen bis[N-[7-hydroxy-8-[[2-hydroxy-5-mesylphenyl]azo]-1-naphthyl]cobaltate(1-) is unique due to its specific coordination environment and the presence of both azo and hydroxy groups. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .
特性
CAS番号 |
29616-23-7 |
|---|---|
分子式 |
C38H31CoN6O10S2 |
分子量 |
854.8 g/mol |
IUPAC名 |
8-acetamido-1-[(5-methylsulfonyl-2-oxidophenyl)diazenyl]naphthalen-2-olate;cobalt(3+);hydron |
InChI |
InChI=1S/2C19H17N3O5S.Co/c2*1-11(23)20-14-5-3-4-12-6-8-17(25)19(18(12)14)22-21-15-10-13(28(2,26)27)7-9-16(15)24;/h2*3-10,24-25H,1-2H3,(H,20,23);/q;;+3/p-3 |
InChIキー |
SHWFWFHHPAZQIM-UHFFFAOYSA-K |
正規SMILES |
[H+].CC(=O)NC1=CC=CC2=C1C(=C(C=C2)[O-])N=NC3=C(C=CC(=C3)S(=O)(=O)C)[O-].CC(=O)NC1=CC=CC2=C1C(=C(C=C2)[O-])N=NC3=C(C=CC(=C3)S(=O)(=O)C)[O-].[Co+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




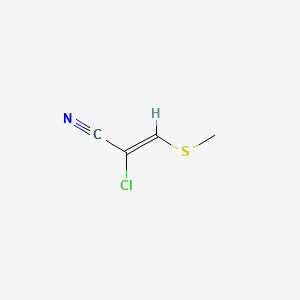
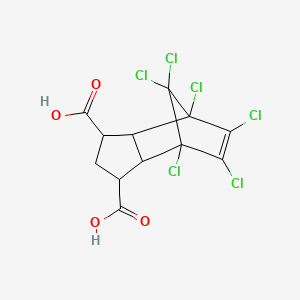
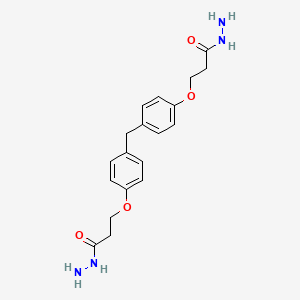
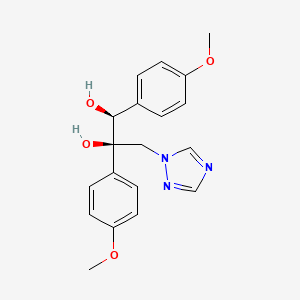
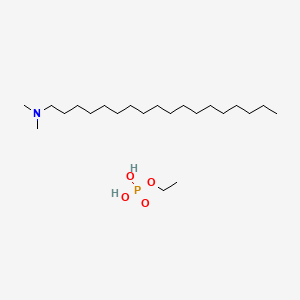


![4-bromo-2,6-dimethylphenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium](/img/structure/B12684248.png)

